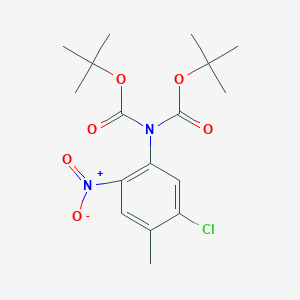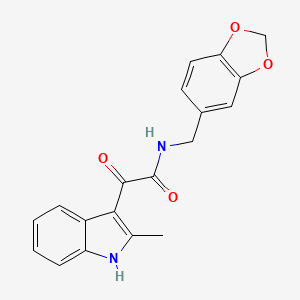
N,N-Bis(boc)-5-cloro-4-metil-2-nitroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Aplicaciones Científicas De Investigación
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline has several scientific research applications:
Mecanismo De Acción
Target of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or other biomolecules containing amino groups.
Mode of Action
The mode of action of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involves the deprotection of the Boc group. This process is facilitated by using oxalyl chloride in methanol, and it takes place under room temperature conditions . The deprotection of the Boc group allows the previously protected amino groups to participate in subsequent reactions or interactions.
Action Environment
The action, efficacy, and stability of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, the deprotection of the Boc group is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . Therefore, factors such as solvent, temperature, and presence of other reagents can significantly impact the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(boc)-guanidine: Similar in structure due to the presence of Boc protecting groups, but differs in the core functional group (guanidine vs.
N,N-Bis(boc)-4-methyl-2-nitroaniline: Similar but lacks the chlorine substituent, which can affect its reactivity and applications.
Uniqueness
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is unique due to the combination of its Boc-protected amine, nitro group, and chlorine substituent. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl N-(5-chloro-4-methyl-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O6/c1-10-8-13(20(23)24)12(9-11(10)18)19(14(21)25-16(2,3)4)15(22)26-17(5,6)7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWKAWFIVGZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)





![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)



![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)
